1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3 |
InChI Key |
URVOIFKNVMDALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Lithiation and Alkylation Route
Step 1: Lithiation of 2-Bromo-5-fluorobenzene
The aromatic substrate undergoes lithiation using a strong lithium base such as n-butyllithium in an aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78°C to 0°C). This generates (2-bromo-5-fluorophenyl)lithium, a highly reactive organolithium intermediate.Step 2: Reaction with Alkyl Halide
The organolithium intermediate is reacted with a suitable alkyl halide bearing the protected or functionalized 2-methylpropan-1-amine moiety or its precursor. This step forms the carbon-carbon bond, extending the side chain onto the aromatic ring.Step 3: Introduction of the Amine Group
The alkylated intermediate is then converted to the primary amine through methods such as reductive amination, nucleophilic substitution, or reduction of a precursor functional group (e.g., nitrile or azide). Protection/deprotection strategies may be employed to ensure selectivity.Step 4: Purification and Characterization
The crude product is purified by chromatographic techniques and characterized by NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm purity and structure.
This lithiation-alkylation method is widely used due to its versatility and ability to introduce the side chain with high regioselectivity.
Enantioselective Synthesis (Chiral Synthesis)
For the preparation of the chiral (R)-enantiomer of 1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine, additional stereochemical control is required:
Chiral Auxiliary or Catalyst Use
Enantioselective synthesis often employs chiral catalysts or auxiliaries during the alkylation or amination steps to induce the desired stereochemistry at the 2-methylpropan-1-amine side chain.Reaction Condition Optimization
Temperature, solvent, and reagent stoichiometry are carefully controlled to maximize enantiomeric excess (ee) and yield.Analytical Verification
Enantiomeric purity is verified using chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Alternative Synthetic Routes
Reductive Amination
Starting from 2-bromo-5-fluorophenylacetone or related ketones, reductive amination with methylamine or a protected amine can be used to form the amine side chain directly.Halogen Exchange and Subsequent Functionalization
In some cases, halogen exchange reactions or directed ortho-metalation strategies allow selective substitution on the aromatic ring prior to side chain installation.Industrial Scale Synthesis
Industrial methods optimize these steps for scale-up using continuous flow reactors, automated reagent addition, and in-line purification to improve yield, purity, and reproducibility.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation | n-Butyllithium, THF, -78°C to 0°C | Requires inert atmosphere (N2 or Ar) |
| Alkylation | Alkyl halide (e.g., 2-methylpropan-1-amine derivative), low temperature | Stoichiometric control critical |
| Amine Introduction | Reductive amination (NaBH3CN or catalytic hydrogenation) | Protection of amine may be necessary |
| Purification | Column chromatography, recrystallization | Confirm purity >95% by HPLC and NMR |
| Enantioselective step (if chiral) | Chiral catalyst or auxiliary, controlled temperature | Achieves high enantiomeric excess (ee) |
Research Findings and Analytical Data
- Yields : Typical overall yields range from 60% to 85%, depending on the route and scale.
- Purity : Purity levels exceeding 95% are routinely achieved with careful chromatographic purification.
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity.
- High-Performance Liquid Chromatography (HPLC) assesses purity and enantiomeric excess.
- Mass Spectrometry (MS) validates molecular weight.
- Computational chemistry methods assist in predicting stereochemical outcomes and reactivity.
Summary Table of Preparation Routes
| Preparation Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Lithiation and Alkylation | Lithiation → Alkylation → Amine introduction | High regioselectivity, versatile | Sensitive to moisture, low temp |
| Reductive Amination | Ketone + amine → Reductive amination | Direct amine installation | Requires pure ketone intermediate |
| Enantioselective Synthesis | Chiral catalyst/auxiliary use | Produces chiral amine | Requires optimization for ee |
| Industrial Continuous Flow | Automated multi-step synthesis | Scalable, reproducible | High initial setup cost |
Chemical Reactions Analysis
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines using reagents like hydrogen peroxide or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce imines or nitriles .
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its halogen atoms may improve binding affinity to specific biological targets such as receptors and enzymes, which is essential for developing effective therapeutics.
Therapeutic Potential
Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting that (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine may have implications for treating conditions such as depression and anxiety disorders. The halogen substituents are believed to enhance the compound's pharmacological properties by influencing its interaction with neurotransmitter receptors.
Biological Research
Binding Affinity Studies
Studies have demonstrated that the halogen substituents on (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine significantly affect its binding affinity and selectivity toward specific enzymes and receptors. This interaction profile is critical for understanding its potential therapeutic applications and optimizing its pharmacological properties.
Case Studies
Research has been conducted to investigate the interactions of this compound with various biological targets. For instance, it has been shown to interact with serotonin receptors, which are crucial in regulating mood and behavior. Such studies are vital for elucidating the mechanisms through which this compound may exert its effects in the central nervous system .
Industrial Applications
Synthesis Techniques
The industrial synthesis of (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves multi-step processes that can be optimized for high yield and purity. Techniques such as continuous flow synthesis are increasingly employed to enhance production efficiency while maintaining product integrity.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The position and type of halogen substituents significantly influence electronic, steric, and solubility properties. Below is a comparative analysis:
Key Observations :
- Ortho vs. Para-substituted analogs (e.g., 4-Br, 4-F) allow for planar aromatic interactions, useful in π-stacking in catalytic systems.
- Halogen Type : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions compared to chlorine or fluorine, impacting binding affinity in supramolecular chemistry .
Heterocyclic vs. Phenyl Backbones
Replacing the phenyl ring with a benzofuran moiety introduces heteroatomic effects:
Key Observations :
Salt Forms and Solubility
Salt formation (e.g., hydrochloride) drastically alters physical properties:
Key Observations :
- Pharmaceutical Utility : Hydrochloride salts are preferred for drug formulations due to improved bioavailability.
Spectral Data and Characterization
Comparative NMR data (where available):
Key Observations :
- Fluorine Chemical Shifts : Fluorine in electron-withdrawing environments (e.g., meta to bromine) typically resonates downfield (~-116 ppm in ).
Biological Activity
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine, also referred to as (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine, is a chiral amine compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound has a molecular formula of C10H12BrF and a molecular weight of approximately 246.12 g/mol. Its structure features a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, contributing to its unique chemical properties. The presence of these halogens is significant as they enhance the compound's binding affinity to various biological targets, including receptors and enzymes involved in neurological pathways.
The mechanism of action for (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine involves interactions with specific molecular targets such as neurotransmitter receptors. The halogen substituents can modulate the activity of these targets, acting as agonists or antagonists that influence downstream signaling pathways. This modulation can have implications for treating neurological disorders and potentially certain types of cancer.
Neurological Disorders
Research indicates that (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine serves as a building block for synthesizing pharmaceuticals aimed at neurological disorders. Its structural components suggest that it may exhibit significant activity against conditions such as depression and anxiety by influencing neurotransmitter systems.
Anticancer Properties
Furthermore, compounds with similar structures have demonstrated anticancer properties. Studies suggest that (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine could be effective against specific cancer types due to its ability to interact with cellular signaling pathways associated with tumor growth .
Research Findings
Several studies have explored the biological activity of halogenated amines similar to (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine:
Synthesis Methods
The synthesis of (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves several key steps:
- Starting Materials : Utilization of commercially available precursors.
- Reaction Conditions : Optimization through continuous flow synthesis or batch reactions to enhance yield and purity.
- Purification : Employing techniques such as chromatography to isolate the desired product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
